molecular formula C22H20N4O3S2 B3466636 N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide

N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide

Cat. No.: B3466636
M. Wt: 452.6 g/mol
InChI Key: HUHZIRSZYVAGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with benzamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for cellular processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and thiazole groups. These features confer distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-13-19(31-22(23-13)26-20(27)14-7-5-4-6-8-14)17-12-30-21(25-17)24-16-11-15(28-2)9-10-18(16)29-3/h4-12H,1-3H3,(H,24,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHZIRSZYVAGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide
Reactant of Route 3
Reactant of Route 3
N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.